tert-Butyl 5-amino-2-chloronicotinate

Description

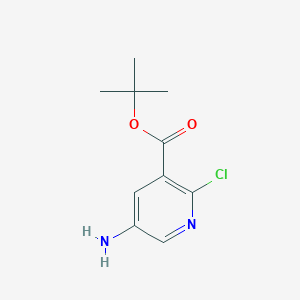

tert-Butyl 5-amino-2-chloronicotinate is an organic compound with the molecular formula C10H13ClN2O2 It is a derivative of nicotinic acid and contains a tert-butyl ester group, an amino group at the 5-position, and a chlorine atom at the 2-position of the pyridine ring

Properties

Molecular Formula |

C10H13ClN2O2 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

tert-butyl 5-amino-2-chloropyridine-3-carboxylate |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)7-4-6(12)5-13-8(7)11/h4-5H,12H2,1-3H3 |

InChI Key |

KNCPTRNMVDSFGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CC(=C1)N)Cl |

Origin of Product |

United States |

Preparation Methods

Esterification of 5-Chloronicotinic Acid with tert-Butanol

The foundational step in synthesizing tert-Butyl 5-amino-2-chloronicotinate is esterification of 5-chloronicotinic acid with tert-butanol. This reaction typically employs acid catalysis to facilitate the formation of the ester linkage.

- Protonation of the carboxylic acid group enhances electrophilicity.

- Nucleophilic attack by tert-butanol's hydroxyl group on the activated carbonyl carbon forms a tetrahedral intermediate.

- Deprotonation yields the ester product.

- Catalyst: Strong acids such as sulfuric acid or p-toluenesulfonic acid are common.

- Solvent: Toluene or dichloromethane (DCM) often used for azeotropic removal of water.

- Temperature: Reflux conditions (~110°C) promote esterification.

- Yield: Typically ranges from 70-85% under optimized conditions.

- Removal of water shifts equilibrium toward ester formation.

- Use of Dean-Stark apparatus enhances water removal and drives the reaction to completion.

Chlorination at the 2-Position of the Nicotinic Ring

Introducing the chlorine atom at the 2-position of the pyridine ring is achieved via chlorination of the ester or the corresponding acid derivative.

- Reagents: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride are common chlorinating agents.

- Conditions: Reflux at elevated temperatures (80-120°C) in inert solvents such as pyridine or DCM.

- Mechanism: Electrophilic substitution facilitated by the activating ester group, with the chloride ion replacing the hydrogen at the 2-position.

- Patents indicate that chlorination of nicotinic acids or esters yields the 2-chloronicotinates with yields around 70-85%.

Amination at the 5-Position

The amino group at the 5-position can be introduced via nucleophilic substitution or reduction strategies, depending on the starting material.

- Using ammonia or amine derivatives under basic conditions can lead to substitution at the 5-position if activated appropriately.

- Alternatively, the amino group can be introduced via diazotization and subsequent substitution, although this is less common for this specific compound.

Reduction of Nitro Intermediates:

- If a nitro precursor is used, catalytic hydrogenation or metal-mediated reduction (e.g., Sn/HCl) can generate the amino group.

- Selectivity is crucial to avoid substitution at undesired positions.

- Reaction conditions such as temperature, solvent, and base strength are optimized to favor substitution at the 5-position.

Purification and Final Processing

- Distillation: Fractional distillation under reduced pressure separates pure this compound.

- Crystallization: Further purification can be achieved via recrystallization from suitable solvents like ethanol or ethyl acetate.

Alternative Synthetic Routes

Recent patents and research suggest innovative pathways, including:

- Using protected intermediates: Such as N-protected amino derivatives to improve selectivity.

- Catalytic methods: Metal-catalyzed amination or halogenation to enhance yields and selectivity.

- One-pot syntheses: Combining esterification, chlorination, and amination steps to streamline production, reducing purification steps and improving overall efficiency.

Reaction Conditions Summary Table

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Esterification | tert-Butanol, acid catalyst | Toluene/DCM | Reflux (~110°C) | 70-85% | Water removal via Dean-Stark enhances yield |

| Chlorination | POCl₃ or SOCl₂ | Pyridine/DCM | 80-120°C | 70-85% | Electrophilic substitution at 2-position |

| Amination | NH₃ or amines | Ethanol/DMF | 50-80°C | Variable | Selectivity at 5-position |

Concluding Remarks

The synthesis of this compound is well-established through a combination of esterification, chlorination, and selective amination. Modern approaches emphasize process optimization, reagent choice, and reaction conditions to maximize yield, purity, and industrial scalability. Continuous research explores novel catalytic and one-pot methodologies, promising further enhancements in efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-amino-2-chloronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert it to primary amines.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate ester hydrolysis.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Nitro or nitroso derivatives.

Reduction Products: Primary amines.

Hydrolysis Products: Corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 5-amino-2-chloronicotinate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-2-chloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorine atom and ester group may influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl 2-chloronicotinate: Lacks the amino group at the 5-position.

tert-Butyl 5-amino-2-bromonicotinate: Contains a bromine atom instead of chlorine.

tert-Butyl 5-amino-2-fluoronicotinate: Contains a fluorine atom instead of chlorine.

Uniqueness

tert-Butyl 5-amino-2-chloronicotinate is unique due to the presence of both the amino group and chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.